

An In-depth Technical Guide to Cobalt Tricarbonyl Nitrosyl (CAS: 14096-82-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt tricarbonyl nitrosyl, with the chemical formula $\text{Co}(\text{CO})_3\text{NO}$, is a volatile, dark red oily liquid that serves as a significant compound in organometallic chemistry.^[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key applications, particularly focusing on its emerging role in catalysis. Safety and handling procedures for this highly toxic compound are also thoroughly addressed.

Chemical and Physical Properties

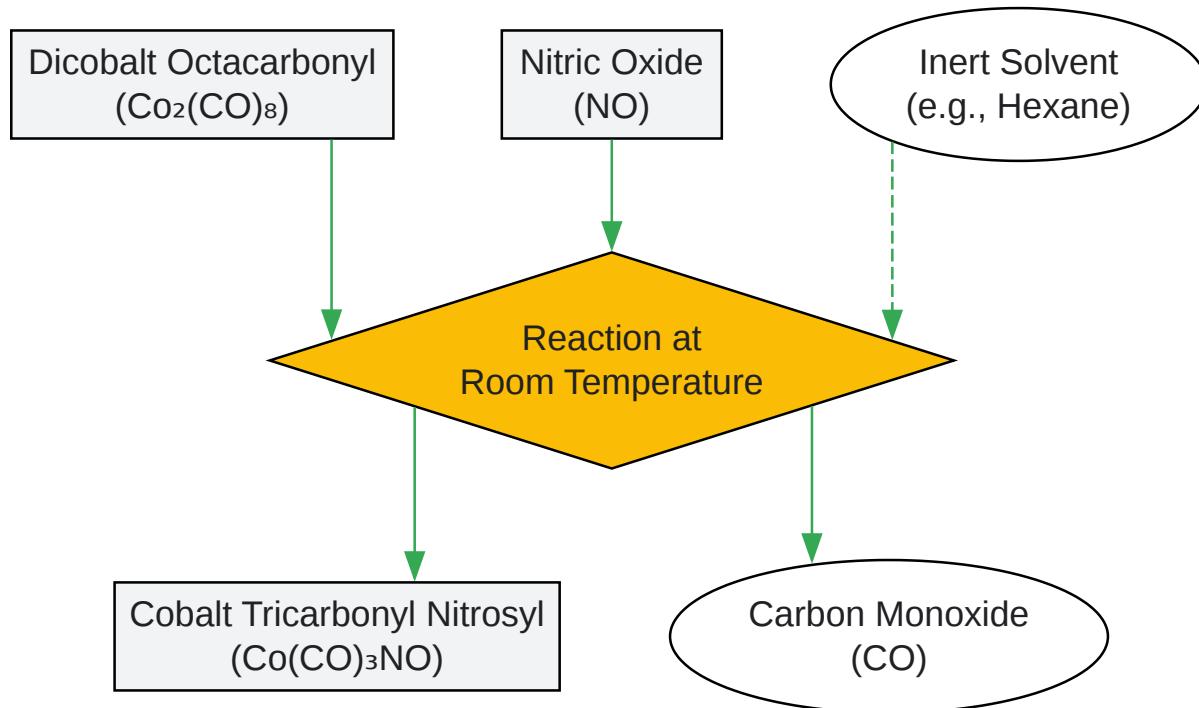
Cobalt tricarbonyl nitrosyl is a simple metal nitrosyl complex soluble in nonpolar solvents.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	14096-82-3	[1]
Molecular Formula	C ₃ CoNO ₄	[1]
Molar Mass	172.969 g·mol ⁻¹	[1]
Appearance	Dark red volatile oil	[1]
Density	1.47 g/cm ³	[1]
Melting Point	-1.1 °C	[1]
Boiling Point	50 °C	[1]
Solubility	Soluble in nonpolar solvents	[1]

Synthesis

The primary and most common method for the synthesis of **cobalt tricarbonyl nitrosyl** involves the treatment of dicobalt octacarbonyl with nitric oxide.[\[1\]](#)

Reaction:



Experimental Protocol: Synthesis from Dicobalt Octacarbonyl

- Materials:
 - Dicobalt octacarbonyl (Co₂(CO)₈)
 - Nitric oxide (NO) gas
 - Inert solvent (e.g., hexane or pentane)
 - Schlenk line or glovebox for inert atmosphere operations
- Procedure:

- In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicobalt octacarbonyl in a suitable inert solvent.
- Bubble a slow stream of nitric oxide gas through the solution at room temperature. The reaction progress can be monitored by the color change of the solution.
- The reaction is typically rapid. Once the reaction is complete, as indicated by the cessation of gas evolution and a stable dark red color, the solvent is removed under reduced pressure.
- The resulting dark red oil is **cobalt tricarbonyl nitrosyl**. Due to its volatility and toxicity, it should be handled with extreme care in a well-ventilated fume hood.

Logical Relationship for Synthesis

[Click to download full resolution via product page](#)

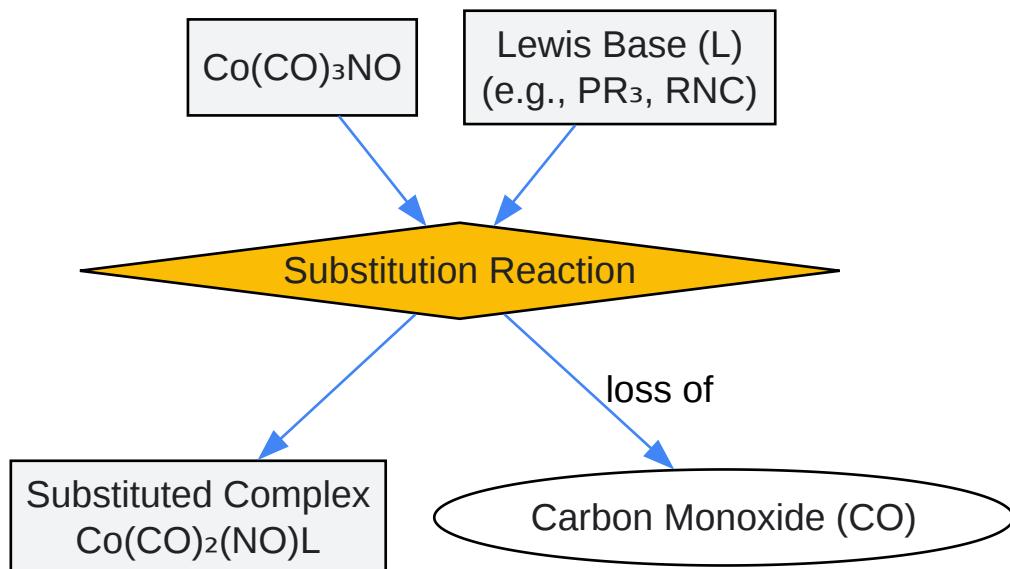
Synthesis of Cobalt Tricarbonyl Nitrosyl.

Spectroscopic Data

The structural characterization of **cobalt tricarbonyl nitrosyl** relies on various spectroscopic techniques.

Spectroscopic Data	Value	Reference(s)
Infrared (IR) Spectroscopy (ν in cm^{-1})	$\nu(\text{CO})$: ~2110, ~2045 $\nu(\text{NO})$: ~1820	N/A
^{13}C Nuclear Magnetic Resonance (NMR)	A single-line spectrum is observed. The chemical shift is reported as -79 ppm relative to benzene.	[2]
^{59}Co Nuclear Magnetic Resonance (NMR)	^{59}Co is a high-sensitivity nucleus with a very wide chemical shift range.[3] Specific data for $\text{Co}(\text{CO})_3\text{NO}$ is not readily available, but it is observable for $\text{Co}(\text{I})$ complexes.[3]	
Mass Spectrometry (MS)	Electron impact ionization leads to fragmentation, primarily through the loss of CO and NO ligands. The specific fragmentation pattern for $\text{Co}(\text{CO})_3\text{NO}$ shows sequential loss of these ligands.	[4][5]

Chemical Reactivity and Applications


Cobalt tricarbonyl nitrosyl is a versatile reagent in organometallic chemistry, primarily known for its substitution reactions and catalytic activity.

Substitution Reactions

The carbonyl ligands in **cobalt tricarbonyl nitrosyl** can be readily substituted by various Lewis bases, such as tertiary phosphines and isocyanides.[1] This reactivity allows for the synthesis

of a range of derivative complexes with modified electronic and steric properties.

Workflow for Substitution Reactions

[Click to download full resolution via product page](#)

General workflow for substitution reactions.

Catalytic Applications

Cobalt tricarbonyl nitrosyl and its derivatives have shown promise as catalysts in various organic transformations.

- **Hydroboration:** Cobalt complexes can catalyze the hydroboration of alkenes, a key reaction in organic synthesis for the formation of alcohols. While specific protocols using Co(CO)₃NO are not extensively detailed in the literature, related cobalt pincer nitrosyl hydride complexes have been shown to be active catalysts for the anti-Markovnikov hydroboration of alkenes.^[6] ^[7]^[8]^[9]^[10]
- **Carbonylation:** Cobalt carbonyl complexes are well-known catalysts for carbonylation reactions, such as hydroformylation.^[11]^[12]^[13]^[14]^[15] While direct use of Co(CO)₃NO in large-scale industrial processes is less common than other cobalt carbonyls, its derivatives are subjects of research in this area.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Hydroboration of Alkenes

- Materials:
 - Alkene substrate
 - Borane reagent (e.g., pinacolborane)
 - Cobalt catalyst (e.g., a derivative of $\text{Co}(\text{CO})_3\text{NO}$)
 - Anhydrous, inert solvent (e.g., THF, benzene)
 - Inert atmosphere (Schlenk line or glovebox)
- Procedure:
 - In a flame-dried Schlenk flask under an inert atmosphere, dissolve the cobalt catalyst in the anhydrous solvent.
 - Add the alkene substrate to the solution.
 - Slowly add the borane reagent to the stirred solution at the desired temperature (often room temperature).
 - Monitor the reaction progress by GC-MS or TLC.
 - Upon completion, the reaction is typically quenched, and the product is isolated and purified using standard techniques such as column chromatography.


Relevance to Drug Development

While **cobalt tricarbonyl nitrosyl** itself is not directly used as a therapeutic agent due to its high toxicity, the broader class of cobalt complexes is being actively investigated for applications in drug development.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) The interest in cobalt complexes stems from their diverse coordination chemistry and redox properties.

- Nitric Oxide (NO) Release: Some cobalt nitrosyl complexes are being explored as photo- or chemically-triggered NO-releasing molecules for therapeutic applications.[\[21\]](#)[\[22\]](#)[\[23\]](#) Nitric oxide is a crucial signaling molecule in various physiological processes, and its controlled delivery is a significant area of research.

- Anticancer Agents: Various organometallic cobalt complexes have demonstrated cytotoxic activity against cancer cell lines.[16][17][18][19][20] The mechanism of action often involves the generation of reactive oxygen species (ROS) and induction of apoptosis.

Signaling Pathway: Potential Role of Cobalt Nitrosyls in NO-Mediated Therapeutics

[Click to download full resolution via product page](#)

Potential therapeutic pathway involving NO release.

Safety and Handling

Cobalt tricarbonyl nitrosyl is a highly toxic compound and must be handled with extreme caution.^[1]

- **Toxicity:** It is toxic by inhalation, ingestion, and skin contact.^[6] Its toxicity is comparable to that of nickel tetracarbonyl.^[1]
- **Handling:** All manipulations should be carried out in a well-ventilated fume hood or glovebox. ^[6] Personal protective equipment (PPE), including appropriate gloves, safety glasses, and a lab coat, is mandatory.
- **Storage:** It should be stored in a cool, dark, and tightly sealed container under an inert atmosphere to prevent decomposition.^[6]
- **Decomposition:** It can decompose upon exposure to air, moisture, and temperatures above 65 °C, liberating toxic carbon monoxide gas.^[24]

Conclusion

Cobalt tricarbonyl nitrosyl is a fundamental organometallic compound with well-defined properties and reactivity. Its significance extends from being a precursor for various cobalt complexes to its potential applications in catalysis. While its high toxicity necessitates careful handling, its chemical versatility makes it a valuable tool for researchers in both academic and industrial settings. Further exploration of its catalytic potential and the development of less toxic derivatives could open new avenues for its application, including in the synthesis of complex molecules relevant to the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cobalt tricarbonyl nitrosyl - Wikipedia [en.wikipedia.org]
- 2. ^{13}C and ^{17}O n.m.r. spectra of metal carbonyl compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. (^{59}Co) Cobalt NMR [chem.ch.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chm.uri.edu [chm.uri.edu]
- 6. Cobalt tricarbonyl nitrosyl | Tricarbonylnitrosylcobalt | $\text{Co}(\text{CO})_3\text{NO}$ – Ereztech [ereztech.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Iron-Catalyzed Carbonylation Reactions with Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarbonylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. youtube.com [youtube.com]
- 16. Bioorganometallic chemistry--synthesis and antitumor activity of cobalt carbonyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Cytotoxic cobalt (III) Schiff base complexes: in vitro anti-proliferative, oxidative stress and gene expression studies in human breast and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploiting Co(III)-Cyclopentadienyl Complexes To Develop Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]

- 22. Sixth Ligand Induced HNO/NO- Release by a Five-Coordinated Cobalt(II) Nitrosyl Complex Having a {CoNO}8 Configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nitrosyl-cobinamide, a new and direct nitric oxide releasing drug effective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photo-triggered NO release of nitrosyl complexes bearing first-row transition metals and therapeutic applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cobalt Tricarbonyl Nitrosyl (CAS: 14096-82-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13735155#cobalt-tricarbonyl-nitrosyl-cas-number-14096-82-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com